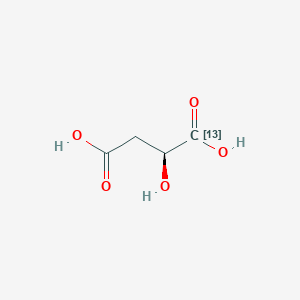
(2S)-2-Hydroxy(1-~13~C)butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Hydroxy(1-~13~C)butanedioic acid: is a chiral molecule with a hydroxyl group and a carboxyl group on the second carbon atom. This compound is a labeled form of malic acid, where the carbon-1 position is enriched with the carbon-13 isotope. Malic acid is a naturally occurring compound found in various fruits and vegetables, and it plays a crucial role in the citric acid cycle, which is essential for cellular respiration.
准备方法
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The synthesis of (2S)-2-Hydroxy(1-~13~C)butanedioic acid can be achieved through the isotopic labeling of malic acid. One common method involves the use of carbon-13 labeled precursors in the synthesis of malic acid. For example, starting with carbon-13 labeled acetic acid, a series of chemical reactions including aldol condensation and subsequent oxidation can lead to the formation of the labeled malic acid.
Enzymatic Synthesis: Another approach involves the use of enzymes such as fumarase and malate dehydrogenase, which can catalyze the conversion of labeled fumaric acid to labeled malic acid under specific conditions.
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of microorganisms that can incorporate carbon-13 labeled substrates into malic acid. This method is advantageous due to its efficiency and the ability to produce large quantities of the labeled compound.
化学反应分析
Types of Reactions:
Oxidation: (2S)-2-Hydroxy(1-~13~C)butanedioic acid can undergo oxidation reactions to form oxaloacetic acid. This reaction is typically catalyzed by enzymes such as malate dehydrogenase.
Reduction: The compound can be reduced to form (2S)-2-Hydroxybutanoic acid under specific conditions using reducing agents like sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Enzymes like malate dehydrogenase, NAD+ as a cofactor.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Oxaloacetic acid.
Reduction: (2S)-2-Hydroxybutanoic acid.
Substitution: Various substituted malic acid derivatives depending on the reagent used.
科学研究应用
Chemistry:
Isotopic Tracing: (2S)-2-Hydroxy(1-~13~C)butanedioic acid is used in isotopic tracing studies to investigate metabolic pathways and enzyme mechanisms.
Biology:
Metabolic Studies: The compound is used to study the citric acid cycle and other metabolic processes in cells.
Medicine:
Diagnostic Imaging: Carbon-13 labeled compounds are used in magnetic resonance imaging (MRI) to study metabolic disorders and diseases.
Industry:
Food Industry: Malic acid and its derivatives are used as flavor enhancers and preservatives in the food industry.
作用机制
Molecular Targets and Pathways: (2S)-2-Hydroxy(1-~13~C)butanedioic acid exerts its effects primarily through its role in the citric acid cycle. It is converted to oxaloacetic acid by the enzyme malate dehydrogenase, which is then used in the cycle to produce energy in the form of ATP. The labeled carbon-13 allows for the tracking of the compound through various metabolic pathways, providing insights into cellular respiration and energy production.
相似化合物的比较
(2S)-2-Hydroxybutanedioic acid: The non-labeled form of malic acid.
(2R)-2-Hydroxybutanedioic acid: The enantiomer of malic acid.
Oxaloacetic acid: A key intermediate in the citric acid cycle.
Uniqueness: The uniqueness of (2S)-2-Hydroxy(1-~13~C)butanedioic acid lies in its isotopic labeling, which allows for detailed studies of metabolic pathways and enzyme mechanisms. This labeled compound provides a powerful tool for researchers to trace the flow of carbon atoms through various biochemical processes, offering insights that are not possible with non-labeled compounds.
属性
CAS 编号 |
180991-05-3 |
|---|---|
分子式 |
C4H6O5 |
分子量 |
135.08 g/mol |
IUPAC 名称 |
2-hydroxy(113C)butanedioic acid |
InChI |
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/i4+1 |
InChI 键 |
BJEPYKJPYRNKOW-AZXPZELESA-N |
杂质 |
... contents of fumaric and maleic acids are ... 7.5 and <500 ppm, respectively. |
SMILES |
C(C(C(=O)O)O)C(=O)O |
手性 SMILES |
C(C([13C](=O)O)O)C(=O)O |
规范 SMILES |
C(C(C(=O)O)O)C(=O)O |
沸点 |
Decomposes at >225 °C and <235 °C (BP not determinable) /OECD Guideline 103 (Boiling point/boiling range)/ |
颜色/形态 |
Colorless crystals White, crystalline triclinic crystals |
密度 |
1.601 g/ cu cm at 20 °C |
熔点 |
127-132 °C 130.97 °C /OECD Guideline 102 (Melting point / Melting Range)/ Crystals; MP: 101 °C /D(+)-Form/ |
物理描述 |
Liquid; Dry Powder White or nearly white crystalline powder or granules Colorless solid; [Hawley] Nearly white or white crystalline powder or granules; [JECFA] |
相关CAS编号 |
78644-42-5 676-46-0 (di-hydrochloride salt) |
溶解度 |
In water, 55.8 g/100 g water at 20 °C In water, 592,000 mg/L at 25 °C Solubility in g/100 g solvent at 20 °C: methanol 82.70; diethyl ether 0.84; ethanol 45.53; acetone 17-75; dioxane 22.70 It is highly soluble in methanol, ethanol, acetone, ether, and other polar solvents |
蒸汽压力 |
0.00000293 [mmHg] 3.28X10-8 mm Hg at 25 °C (extrapolated) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















